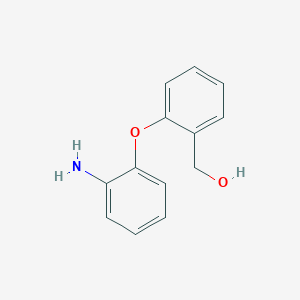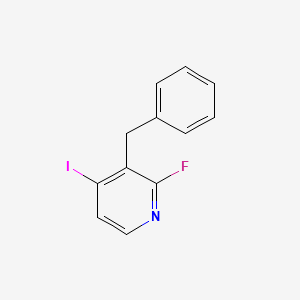
3-Benzyl-2-fluoro-4-iodopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-2-fluoro-4-iodopyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyl, fluoro, and iodo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-fluoro-4-iodopyridine typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-3-iodopyridine with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -78°C, followed by the addition of benzyl bromide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
3-Benzyl-2-fluoro-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki coupling, where the iodo group reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the major product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.
科学研究应用
3-Benzyl-2-fluoro-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Benzyl-2-fluoro-4-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo substituents can influence the compound’s binding affinity and selectivity for these targets. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
3-Fluoro-4-iodopyridine: Lacks the benzyl group, making it less lipophilic and potentially less effective in crossing cell membranes.
2-Fluoro-4-iodopyridine: Similar structure but with the fluoro group in a different position, which can affect its reactivity and binding properties.
Uniqueness
3-Benzyl-2-fluoro-4-iodopyridine is unique due to the combination of its substituents. The presence of both fluoro and iodo groups provides a balance of electronic effects, while the benzyl group enhances lipophilicity. This combination makes the compound versatile for various applications, particularly in medicinal chemistry where these properties can be leveraged to design more effective drugs.
属性
分子式 |
C12H9FIN |
|---|---|
分子量 |
313.11 g/mol |
IUPAC 名称 |
3-benzyl-2-fluoro-4-iodopyridine |
InChI |
InChI=1S/C12H9FIN/c13-12-10(11(14)6-7-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI 键 |
ODUFSUMOFMDOLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C=CN=C2F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


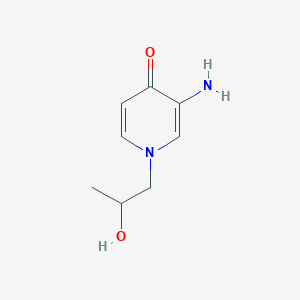

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
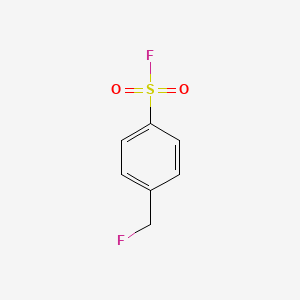
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
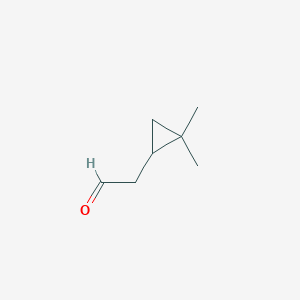

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
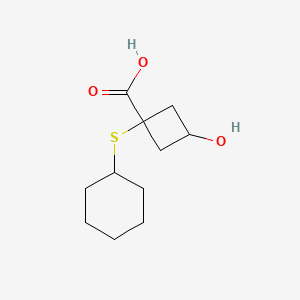
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
